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Compound of Interest

Compound Name: Camphoric acid

CAS No.: 19889-42-0

Cat. No.: B6592969 Get Quote

Executive Summary
This technical guide outlines the rigorous structural elucidation of Camphoric Acid
((1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid), a key derivative of the chiral pool.

While the structure is historically known, this guide treats it as an unknown to demonstrate a

modern, self-validating NMR workflow.

The core challenge in elucidating camphoric acid lies in its tetrasubstituted (quaternary)

carbon centers and the gem-dimethyl bridge. Standard 1H NMR is insufficient for complete

assignment due to the lack of scalar coupling across quaternary centers. Therefore, this

protocol integrates Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser

Effect Spectroscopy (NOESY) to bridge these "silent" spectral regions and confirm the cis-

dicarboxylic acid stereochemistry.

Experimental Strategy & Workflow
The elucidation follows a linear logic path, moving from elemental inventory (1D) to connectivity

(2D) and finally spatial arrangement (Stereo).
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Figure 1: The logical workflow for small molecule elucidation. Note the critical role of HMBC in

bridging quaternary carbons.

Sample Preparation & Acquisition Parameters
Solvent Selection
Protocol: Dissolve ~15 mg of Camphoric Acid in 0.6 mL of DMSO-d6.

Causality: While CDCl3 is standard, DMSO-d6 is required here to observe the labile

carboxylic acid protons (~12 ppm). In CDCl3, these protons often broaden into the baseline

due to rapid exchange, preventing accurate integration.

Instrument Configuration
Frequency: 400 MHz (minimum) or 600 MHz (optimal for resolving multiplets).

Temperature: 298 K (Standard).

Pulse Sequences:

1H: 30° pulse angle, 1s relaxation delay (d1).

13C: Power-gated decoupling (Waltz-16).

HMBC:[1][2] Optimized for long-range coupling (

Hz).
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Phase 1: Spectral Inventory (1D Analysis)
Proton (1H) NMR Analysis
The 1H spectrum provides the proton count and immediate identification of the methyl groups.

Key Observation: The spectrum is dominated by three high-field methyl singlets and a low-field

broad signal for the carboxylic acids.

Shift (δ ppm) Multiplicity Integration Assignment
Structural
Insight

12.10 Broad Singlet 2H -COOH

Two carboxylic

acid groups

(exchangeable).

2.74 dd 1H H-3

Methine alpha to

-COOH.

Deshielded.

2.37 Multiplet 1H H-4a
Methylene

proton.

1.98 Multiplet 1H H-5a
Methylene

proton.

1.72 Multiplet 1H H-4b
Diastereotopic

partner to H-4a.

1.37 Multiplet 1H H-5b
Diastereotopic

partner to H-5a.

1.20 Singlet 3H Me-8
Methyl on C-1

(Quaternary).

1.13 Singlet 3H Me-9
Gem-dimethyl on

C-2.

0.77 Singlet 3H Me-10
Gem-dimethyl on

C-2.
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Carbon (13C) & DEPT-135 Analysis
The 13C spectrum reveals 10 distinct signals, confirming the C10 skeleton. DEPT-135 is crucial

for distinguishing the quaternary carbons (which disappear in DEPT) from CH/CH3 (positive)

and CH2 (negative).

Shift (δ ppm) DEPT-135 Phase Carbon Type Assignment

175.5 Absent Cq (C=O)
C-6 (Carboxylic Acid

at C-1)

173.8 Absent Cq (C=O)
C-7 (Carboxylic Acid

at C-3)

52.3 Absent Cq
C-1 (Quaternary,

alpha to COOH)

51.8 Positive CH C-3 (Methine)

46.1 Absent Cq
C-2 (Gem-dimethyl

bridgehead)

32.5 Negative CH2 C-5

22.1 Negative CH2 C-4

21.8 Positive CH3 Me-8

21.2 Positive CH3 Me-9

19.5 Positive CH3 Me-10

Phase 2: Connectivity & Skeleton Assembly (2D
NMR)
This is the most critical phase. We must connect the isolated spin systems (methyls and

methylenes) across the "silent" quaternary carbons (C1 and C2).

HSQC (Heteronuclear Single Quantum Coherence)
HSQC correlates protons directly to the carbons they are attached to.
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Result: Matches the H-3 proton (2.74 ppm) to C-3 (51.8 ppm). Matches the methyl protons to

their respective methyl carbons.

Utility: Resolves the overlap in the methylene region (1.37–2.37 ppm) by spreading them into

the carbon dimension.

HMBC (Heteronuclear Multiple Bond Correlation)
HMBC provides long-range correlations (2-3 bonds). This is the primary tool for assembling the

quaternary centers.

Logic Chain for Quaternary Assembly:

Anchoring C-1 (52.3 ppm): The methyl singlet at 1.20 ppm (Me-8) shows a strong 2-bond

correlation to C-1 and a 3-bond correlation to a Carbonyl (175.5 ppm). This places Me-8 and

one COOH group on C-1.

Anchoring C-2 (46.1 ppm): The gem-dimethyl singlets (1.13 and 0.77 ppm) show strong

correlations to C-2. Crucially, they also show 3-bond correlations to C-1 and C-3, effectively

"bridging" the C1-C2-C3 sequence.

Closing the Ring: The methylene protons (H-4/H-5) show correlations to C-1 and C-3,

confirming the cyclopentane ring closure.
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Figure 2: HMBC Connectivity Map. Green nodes (Methyls) act as "beacons" to illuminate the

connectivity of the red nodes (Quaternary Carbons).

Phase 3: Stereochemistry (NOESY)
Camphoric acid has two chiral centers (C1 and C3).[3] The natural isomer is (1R,3S),

meaning the carboxylic acid groups are cis to each other relative to the ring plane.[3]

NOESY / ROESY Analysis[1]
Objective: Determine if the C-1 Methyl and the C-3 Proton are on the same face (cis) or

opposite faces (trans).

Observation:
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Strong NOE: Between Me-8 (C-1 Methyl) and H-3 (C-3 Methine).

Interpretation: For Me-8 and H-3 to show a strong NOE, they must be cis (on the same

face).

Conclusion: Since Me-8 is cis to H-3, the carboxylic acid at C-1 must be trans to H-3.

Consequently, the carboxylic acid at C-1 and the carboxylic acid at C-3 are cis to each

other (since the COOH at C-3 is trans to H-3).[3]

This confirms the structure as cis-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid.

References
National Institute of Standards and Technology (NIST). (2023). Camphoric Acid Mass and

NMR Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of
Organic Compounds (7th ed.). John Wiley & Sons.
Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
(Reference for pulse sequence parameters).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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